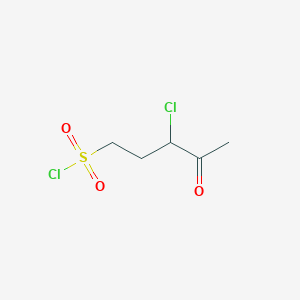

3-氯-4-氧代戊烷-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-4-oxopentane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2193058-68-1 . It has a molecular weight of 219.09 and its IUPAC name is 3-chloro-4-oxopentane-1-sulfonyl chloride .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 3-Chloro-4-oxopentane-1-sulfonyl chloride, can be achieved through a process known as chlorosulfonation . This process involves the reaction of S-alkyl isothiourea salts with sodium chlorite (NaClO2) in an oxidative chlorosulfonation reaction . This method is considered to be environmentally friendly and safe, and it yields high amounts of the desired sulfonyl chloride .Molecular Structure Analysis

The InChI code for 3-Chloro-4-oxopentane-1-sulfonyl chloride is 1S/C5H8Cl2O3S/c1-4(8)5(6)2-3-11(7,9)10/h5H,2-3H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Sulfonyl chlorides, such as 3-Chloro-4-oxopentane-1-sulfonyl chloride, are typically involved in electrophilic substitution reactions . These reactions involve the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this intermediate by the loss of a proton from the sp3-hybridized carbon .科学研究应用

杂芳基磺酰胺和磺酰氟的合成

杂芳硫醇可以在低温下使用次氯酸钠氧化成磺酰氯。该方法避免了氯气,并且快速,为磺酰氟提供了有效的途径。这些化合物稳定到足以被纯化和储存,这使得它们在平行化学努力中成为潜在有用的单体。这个过程突出了磺酰氯在合成磺酰胺和磺酰氟中的用途,由于它们的稳定性和反应性,它们在制药和农化工业中非常重要(Wright 和 Hallstrom,2006)。

全氟辛酸降解

在环境应用中,使用紫外线和过硫酸盐 (UV-PS) 降解全氟辛酸 (PFOA) 的研究证明了磺酰氯相关化合物在水处理中的潜力。受氯化物和碳酸盐物种影响的降解过程突出了这些化合物与各种环境污染物的相互作用,可能有助于更有效的净水方法(Qian 等人,2016)。

污染物的电化学处理

电化学处理研究表明,磺酰氯衍生物可以有效去除地下水中的全氟化合物。这种方法提供了对污染物去除过程的机制和效率的见解,这对于环境管理和污染缓解策略至关重要(Schaefer 等人,2017)。

直接将硫醇转化为磺酰氯

报道了一种使用 H2O2 在 TMSCl 存在下将硫醇氧化氯化为磺酰氯的新方法。该方法以其优异的产率、较短的反应时间和成本效益而著称。它强调了磺酰氯在化学合成和高效合成方法开发中的多功能性(Sohrabnezhad 等人,2009)。

固相合成应用

聚合物负载的磺酰氯用于双取代 1,3-恶唑烷-2-酮的固相合成,展示了磺酰氯衍生物在促进新型合成途径中的作用。这种方法利用磺酰氯的反应性来制备具有潜在药用价值的化合物,突出了该化合物在开发新药和材料中的重要性(Holte 等人,1998)。

作用机制

The mechanism of action for the reactions involving 3-Chloro-4-oxopentane-1-sulfonyl chloride is similar to other electrophilic aromatic substitution reactions . The key step in these reactions is the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this intermediate by the loss of a proton .

安全和危害

The safety data sheet for a similar compound, sulfuryl chloride, indicates that it is hazardous . It can cause severe skin burns and eye damage, and it may cause respiratory irritation . It is also fatal if inhaled . While this data is for sulfuryl chloride, it is possible that 3-Chloro-4-oxopentane-1-sulfonyl chloride may have similar hazards due to its structural similarity.

属性

IUPAC Name |

3-chloro-4-oxopentane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O3S/c1-4(8)5(6)2-3-11(7,9)10/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIQBCIMGZDNGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCS(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2943238.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2943241.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(4-methoxyphenyl)carbamate](/img/structure/B2943245.png)

![3-((5-((4-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2943247.png)

![1-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2943249.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2943255.png)

![3-Methyl-4-(3-methylphenoxy)isoxazolo[5,4-d]pyrimidine](/img/structure/B2943256.png)

![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide](/img/structure/B2943257.png)